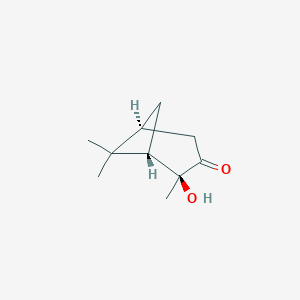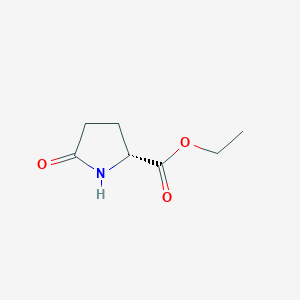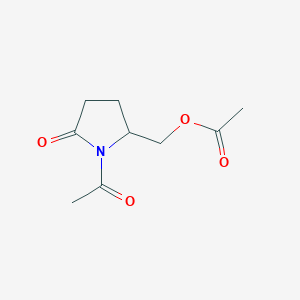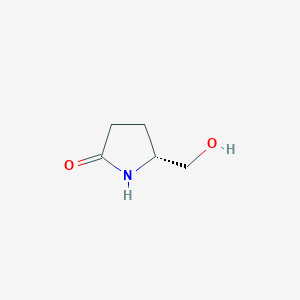
Isonicoteine
Vue d'ensemble
Description
Isonicoteine is a synthetic derivative of nicotine that binds to nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of learning, memory, and the cardiovascular system . This compound activates these receptors, resulting in the release of neurotransmitters.
Applications De Recherche Scientifique
Isonicoteine has been extensively used in scientific research to study the effects of nicotine. Research has shown that this compound can improve alertness, cognitive performance, sleep, and wound healing, as well as decrease anxiety and inflammation . It is also used in studies related to the regulation of learning, memory, and the cardiovascular system.
Mécanisme D'action
Target of Action
Isonicoteine is a synthetic derivative of nicotine . Its primary targets are nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in many processes, including the regulation of learning, memory, and the cardiovascular system .
Mode of Action
This compound interacts with its targets, the nAChRs, acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors results in the release of neurotransmitters . It’s also worth noting that nicotine, from which this compound is derived, binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways .
Biochemical Pathways
The activation of nAChRs by this compound affects several biochemical pathways. For instance, nicotine, a related compound, has been reported to influence mitochondrial function . Observed effects of nicotine exposure on the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy are discussed
Pharmacokinetics
Nicotine is known to be metabolized primarily in the liver, and its metabolites are excreted in urine . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The activation of nAChRs by this compound can lead to various molecular and cellular effects. For instance, nicotine, a related compound, is known to induce neoangiogenesis, cell division, and proliferation . It affects both neural and non-neural cells through specific pathways downstream of nAChRs
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as other drugs or environmental toxins, could potentially interact with this compound and alter its effects. Additionally, factors such as the individual’s genetic makeup, overall health status, and lifestyle habits (such as diet and exercise) could also influence how this compound acts in the body .
Safety and Hazards
The safety and hazards of Isonicoteine are not well-documented. However, as a derivative of nicotine, it may share similar risks, including addiction and health impacts .
Orientations Futures
The future directions of Isonicoteine research could involve further exploration of its medical value and potential for remedying acute and chronic inflammation in humans . More research is needed to fully understand its effects and potential applications.
Analyse Biochimique
Biochemical Properties
Isonicoteine interacts with nicotinic acetylcholine receptors . These receptors are proteins that play a crucial role in transmitting signals in the nervous system. The interaction of this compound with these receptors results in the release of neurotransmitters .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been reported to exert a suppressive effect on the production of inflammatory mediators in human oral epithelial cells . It also influences cell function by activating nicotinic acetylcholine receptors, which can lead to the release of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors . This binding activates these receptors, leading to the release of neurotransmitters.
Temporal Effects in Laboratory Settings
It is known that the effects of nicotine, from which this compound is derived, can change over time
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on nicotine, the parent compound of this compound, have provided guidelines for experiments intended to extrapolate to human tobacco exposure through cigarette smoking or nicotine replacement therapies .
Metabolic Pathways
The metabolic pathways of this compound are not well-studied. It is known that nicotine, the parent compound of this compound, is involved in several metabolic pathways. In tobacco, nicotine and related pyridine alkaloids are produced in the roots and accumulate mainly in the leaves .
Transport and Distribution
It is known that nicotine, the parent compound of this compound, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that nicotine, the parent compound of this compound, can aggregate in distinct patterns within various cellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isonicoteine is synthesized through a series of chemical reactions involving nicotine as the starting material. The preparation includes extraction yield, mass spectrometric detection, and inhibitory activities . The synthetic route typically involves the formation of this compound from nicotine through a series of oxidation and substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated solid-phase extraction and polarity-switching tandem mass spectrometry techniques . These methods ensure high throughput and efficient production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isonicoteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific research applications.
Comparaison Avec Des Composés Similaires
- Nicotinic acid
- Picolinic acid
- Isonicotinic acid
Comparison: Isonicoteine is unique in its ability to bind to nicotinic acetylcholine receptors and activate them, resulting in the release of neurotransmitters. This property distinguishes it from other similar compounds like nicotinic acid and picolinic acid, which do not have the same receptor-binding capabilities .
Propriétés
IUPAC Name |
2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIYFGCEAJDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206823 | |
| Record name | 2,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 2,3'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
581-50-0 | |
| Record name | 2,3′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3'-Bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3'-BIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6152JUQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying minor tobacco alkaloids like isonicoteine in tobacco products?
A1: Quantifying minor alkaloids like this compound is crucial because these compounds can act as precursors to carcinogenic substances. Specifically, this compound is known to be a precursor to tobacco-specific N'-nitrosamines, which are potent carcinogens. [] Understanding the levels of these precursors in different tobacco products is vital for assessing their potential health risks.
Q2: Which analytical techniques are effective for analyzing this compound and other tobacco alkaloids in real-world samples?
A2: Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully employed for quantifying this compound along with other minor tobacco alkaloids (nornicotine, myosmine, anabasine, and anatabine) in various tobacco samples, including cigarette filler and different tobacco species. [] This method offers high sensitivity and selectivity, making it suitable for analyzing complex tobacco matrices.
Q3: Beyond GC-MS/MS, are there other analytical methods for simultaneously determining this compound with other tobacco-related compounds?
A3: Yes, ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC–ESI-MS/MS) has been explored for simultaneously quantifying various tobacco constituents. This method allows for the determination of tobacco alkaloids (including this compound), tobacco-specific nitrosamines, and solanesol in consumer products. []
Q4: What are the typical concentration ranges of this compound found in common cigarette brands?
A4: Analysis of the filler from 50 popular cigarette brands revealed that this compound levels ranged from 23.4 to 45.5 μg/g. [] This data provides a baseline for understanding typical this compound exposure from cigarette smoking.
Q5: Are there natural sources of this compound beyond Nicotiana species (tobacco)?
A5: Yes, research has identified this compound as one of the alkaloids present in Anabasis aphylla L., a plant not belonging to the Nicotiana genus. This finding highlights the potential for this compound presence in a wider variety of plant species. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)


![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)



